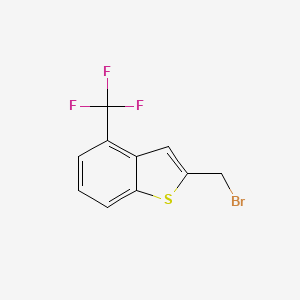

2-(Bromomethyl)-4-(trifluoromethyl)-1-benzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

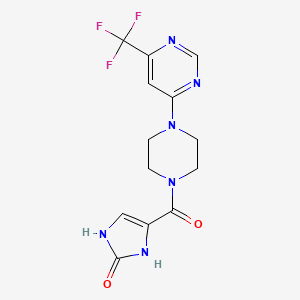

“2-(Bromomethyl)-4-(trifluoromethyl)-1-benzothiophene” is a chemical compound with the empirical formula C8H5Br2F3 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .

Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-4-(trifluoromethyl)-1-benzothiophene” includes a benzothiophene ring with a bromomethyl group at the 2nd position and a trifluoromethyl group at the 4th position .

Chemical Reactions Analysis

The chemical reactions involving “2-(Bromomethyl)-4-(trifluoromethyl)-1-benzothiophene” could involve transition metal-mediated trifluoromethylation reactions . Protodeboronation of pinacol boronic esters is also a significant reaction in this context .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-4-(trifluoromethyl)-1-benzothiophene” include its molecular weight, which is 317.93 g/mol . The SMILES string representation of this compound is FC(F)(F)C1=CC=CC(Br)=C1CBr .

Scientific Research Applications

High-Mobility Organic Field-Effect Transistors (OFET) Devices

The compound is a key molecule for high-mobility OFET devices . These devices are used in flexible electronics, sensors, and organic light-emitting diode (OLED) displays .

Dye-Sensitized Solar Cells (DSSCs)

The compound has been utilized in DSSCs . DSSCs are a type of solar cell that convert sunlight into electricity through an electrochemical process .

Organic Photovoltaics (OPVs)

It has also been used in OPVs as an alternative to fullerene . OPVs are a type of solar cell that use organic materials to absorb light and convert it into electricity .

Aggregation-Induced Emission (AIE)

The compound exhibits AIE behavior . AIE is a phenomenon where certain compounds emit light when they aggregate, and it has applications in bioimaging, sensing, and light-emitting devices .

Mechanofluorochromic (MFC) Behaviour

The compound shows MFC behaviour . MFC materials change their color or fluorescence properties under mechanical stress, which can be used in pressure sensing and anti-counterfeiting technologies .

Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles

The compound can be used in the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles . These compounds have various applications in medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothieno3,2-bbenzothiophene (BTBT), have been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .

Mode of Action

The mode of action of such compounds often involves interactions with other molecules or structures within these devices, leading to changes in their properties .

Biochemical Pathways

In the context of organic electronics, these compounds don’t typically interact with biochemical pathways. Instead, they influence the flow of electrons within the device .

Result of Action

The result of the action of these compounds is typically a change in the electronic properties of the device, such as increased efficiency .

Safety and Hazards

As with any chemical compound, handling “2-(Bromomethyl)-4-(trifluoromethyl)-1-benzothiophene” requires caution. The compound is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

Future Directions

properties

IUPAC Name |

2-(bromomethyl)-4-(trifluoromethyl)-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3S/c11-5-6-4-7-8(10(12,13)14)2-1-3-9(7)15-6/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUHRABXPIEJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)CBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2975510.png)

![5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975511.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2975512.png)

![N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B2975518.png)

![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2975523.png)